1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
This compound features a piperazine core substituted with a 2,3-dimethylphenyl group at the 1-position and a pyrazolo[1,5-a]pyrazine moiety at the 4-position. The pyrazolo-pyrazine system is further substituted with a 3,4-dimethylphenyl group (Fig. 1).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-18-8-9-22(16-20(18)3)23-17-25-26(27-10-11-31(25)28-23)30-14-12-29(13-15-30)24-7-5-6-19(2)21(24)4/h5-11,16-17H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYLPKQFKQSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the dimethylphenyl groups and the piperazine ring. Key steps include:
Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethylphenyl Groups: This step involves electrophilic aromatic substitution reactions.
Formation of Piperazine Ring: The final step involves the coupling of the pyrazolo[1,5-a]pyrazine core with the piperazine ring under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Variation in Piperazine Substituents
- 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1255784-04-3): This analog replaces the 2,3-dimethylphenyl on the piperazine with a 2,5-dimethylphenyl group and substitutes the pyrazolo-pyrazine’s 3,4-dimethylphenyl with a 4-fluorophenyl.
1-(3,4-Dimethylphenyl)piperazine Derivatives :
highlights the use of 4-(2,3-dimethylphenyl)piperazine in coumarin-based 5-HT1A receptor agents. The dimethyl substitution pattern on the phenyl ring is critical for receptor selectivity, as bulkier groups (e.g., bromo or nitro substituents) reduce binding efficiency .
Pyrazolo[1,5-a]pyrazine Core Modifications
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1021262-12-3):
This compound lacks the piperazine moiety but retains the 3,4-dimethylphenyl substitution. The absence of the piperazine reduces basicity and hydrophilicity, impacting pharmacokinetic properties such as blood-brain barrier penetration .2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine (CAS: 1223841-64-2):
A sulfur-containing analog with a trifluoromethylbenzyl group. The thioether linkage and CF3 group introduce lipophilicity and metabolic stability, though may increase toxicity risks .
Heterocyclic Core Replacements
Pyrazolo[1,5-a]pyrimidine Derivatives ():
Compounds like 14h and 14i replace the pyrazolo-pyrazine core with pyrazolo[1,5-a]pyrimidine , linked to phenylpiperazine or methylpiperazine. The pyrimidine ring’s nitrogen-rich structure enhances hydrogen-bonding capacity, altering target selectivity (e.g., CFTR modulation vs. receptor antagonism) .Triazolo[1,5-a]quinazoline Derivatives ():
The replacement of pyrazolo-pyrazine with a triazoloquinazoline system significantly changes electronic properties and steric bulk, likely shifting biological activity toward kinase inhibition or DNA intercalation .
Receptor Binding and Selectivity
- The 2,3-dimethylphenyl-piperazine moiety is a known pharmacophore for 5-HT1A and dopamine D3 receptors. Substitution with electron-withdrawing groups (e.g., fluorine) on the pyrazolo-pyrazine enhances affinity but may reduce selectivity .
- Pyrazolo[1,5-a]pyrazine derivatives exhibit moderate solubility due to their planar aromatic systems. Piperazine incorporation improves aqueous solubility, as seen in analogs like 14h () .
Comparative Data Table
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H28N6
- Molecular Weight : 456.55 g/mol
- Structure : The compound features a piperazine core substituted with dimethylphenyl and pyrazolo[1,5-a]pyrazine moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the piperazine ring through cyclization reactions.
- Substitution reactions to introduce the pyrazolo[1,5-a]pyrazine group.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
Biological Activity Overview
This compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis and metastasis.
Antimicrobial Properties
Compounds similar to 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example:
- Inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
- Study on Anticancer Effects :
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1-(2,3-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine | Piperazine core with dimethylphenyl and pyrazolo moieties | Anticancer, Antimicrobial | Strong enzyme inhibition |
| 5-Methyl-2-(5-methyl-1H-pyrazole) | Pyrazole ring structure | Antioxidant | Unique antioxidant properties |
| N-(benzothiazol-2-yl)-2-{[1-(naphthalen-1-yl)-pyrazolo[3,4-d]pyrimidin-6-yl]}acetamide | Contains benzothiazole moiety | Antiviral | Unique heterocyclic component |
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux (12–24 hrs) | Cyclization | |
| 2 | α-Chloroacetamides, DMF | Substituent coupling | |
| 3 | Silica gel chromatography | Purification |
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions ().
- Temperature control : Lowering reaction temperatures to reduce side-product formation ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- In-line monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically ().
Basic: Which spectroscopic methods are used for structural characterization?
Methodological Answer:
- NMR : H and C NMR to confirm substituent positions (e.g., dimethylphenyl groups) ().
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrazin-4-one derivatives) ().
- Mass Spectrometry : High-resolution MS validates molecular weight ().
Advanced: How to address structural ambiguities arising from similar substituents?
Methodological Answer:
- XRD crystallography : Determines absolute configuration, as demonstrated for pyrazolo-pyrazine derivatives ().
- Computational modeling : DFT calculations to predict electronic effects of dimethylphenyl groups ().
- Isotopic labeling : C-labeled analogs for unambiguous NMR assignments ().
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Enzyme inhibition : Fungal tyrosinase assays (IC determination) ().
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) ().
- Cytotoxicity : MTT assays against cancer cell lines ().
Advanced: How to design experiments to determine the mechanism of action?
Methodological Answer:
- Protein interaction studies : SPR or ITC to measure binding kinetics with target enzymes ().
- Gene expression profiling : RNA-seq to identify pathways affected by the compound ().
- Molecular docking : AutoDock Vina to predict binding poses in silico ().
Basic: How to handle by-products during synthesis?
Methodological Answer:
- TLC monitoring : Identifies side-products early (e.g., cyanomethyl benzoates from malononitrile reactions) ().
- Chromatography : Reverse-phase HPLC separates structurally similar impurities ().
- Recrystallization : Ethanol/water mixtures to isolate pure crystals ().
Advanced: What strategies are effective for SAR studies?
Methodological Answer:
- Analog synthesis : Vary substituents (e.g., halogen vs. methoxy groups) on phenyl rings ().
- Activity cliffs : Compare IC values of analogs to identify critical functional groups ().
- 3D-QSAR : CoMFA or CoMSIA models to correlate spatial features with bioactivity ().
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) ().
- Meta-analysis : Compare logP, solubility, and protein binding data to explain discrepancies ().
- Orthogonal validation : Confirm results using both enzymatic and cell-based assays ().
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Normal-phase chromatography : Silica gel with methanol/ammonium hydroxide gradients ().
- Recrystallization : Ethanol or ethyl acetate for high-purity crystals ().
- Size-exclusion chromatography : For separating high-MW impurities ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
